DL-3-Phenylalanine-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-3-Phenylalanine-d1: is a deuterium-labeled version of DL-3-Phenylalanine, an amino acid derivative. The compound is characterized by the substitution of a hydrogen atom with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to the unique properties of deuterium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-3-Phenylalanine-d1 typically involves the incorporation of deuterium into the phenylalanine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process can be carried out under various conditions, including:
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2)
Solvents: Deuterated solvents such as deuterium oxide (D2O) or deuterated methanol (CD3OD)
Temperature and Pressure: Elevated temperatures (50-100°C) and pressures (1-5 atm) to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
High-Pressure Reactors: For efficient deuterium incorporation.
Purification Techniques: Such as crystallization and chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
DL-3-Phenylalanine-d1 can undergo various chemical reactions, including:
Oxidation: Conversion to phenylpyruvic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to phenylalaninol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation or nitration of the aromatic ring using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination; nitric acid (HNO3) for nitration.
Major Products
Oxidation: Phenylpyruvic acid.
Reduction: Phenylalaninol.
Substitution: Bromophenylalanine or nitrophenylalanine, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
DL-3-Phenylalanine-d1 is widely used in various scientific research fields:
Chemistry: As a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: In protein synthesis studies to track the incorporation of phenylalanine into proteins.
Medicine: In pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Wirkmechanismus
The mechanism of action of DL-3-Phenylalanine-d1 involves its incorporation into metabolic pathways where phenylalanine is a substrate. The deuterium atom can influence the rate of enzymatic reactions due to the kinetic isotope effect, which can slow down the reaction rates. This property is useful in studying the detailed mechanisms of enzyme-catalyzed reactions and in the development of drugs with altered metabolic profiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine: The naturally occurring form of phenylalanine.
D-Phenylalanine: The enantiomer of L-Phenylalanine.
DL-Phenylalanine: A racemic mixture of D- and L-Phenylalanine.
Deuterated Amino Acids: Other amino acids labeled with deuterium, such as deuterated glycine or alanine.
Uniqueness
DL-3-Phenylalanine-d1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for the tracking of the compound in metabolic studies and can alter the pharmacokinetic properties of drugs, making it a valuable tool in drug development and biochemical research.
Eigenschaften
Molekularformel |
C9H11NO2 |
---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
2-amino-2-deuterio-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8D |
InChI-Schlüssel |
COLNVLDHVKWLRT-BNEYPBHNSA-N |
Isomerische SMILES |
[2H]C(CC1=CC=CC=C1)(C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.